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Compound of Interest

Methyl 5-(3-aminophenyl)furan-2-
Compound Name:
carboxylate

Cat. No.: B1278144

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Methyl 5-(3-
aminophenyl)furan-2-carboxylate. Due to the limited availability of direct experimental data
for this specific compound, this document presents a predicted spectroscopic profile based on
established principles and compares it with experimental data from structurally related analogs.
This approach offers a valuable reference for the characterization and identification of this and
similar molecules in a research and development setting.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR data for Methyl 5-(3-
aminophenyl)furan-2-carboxylate and compare it with the experimental data for two key
analogs: Methyl 5-(4-nitrophenyl)furan-2-carboxylate and Methyl 5-(2-fluoro-4-
nitrophenyl)furan-2-carboxylate.[1][2][3]

Table 1: *H NMR Data (Predicted vs. Experimental)
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Aromatic Furan Protons Methyl Protons Amino Protons
Compound
Protons (ppm)  (ppm) (ppm) (ppm)
Methyl 5-(3-
aminophenyl)fura ~6.9-7.3 (d, 1H), ~3.5-4.0 (br s,
~6.7-7.2 (m, 4H) ~3.8 (s, 3H)
n-2-carboxylate ~6.5-6.8 (d, 1H) 2H)
(Predicted)
Methyl 5-(4-
nitrophenyl)furan
8.28 (d, 2H), 7.28 (d, 1H),
-2-carboxylate 3.94 (s, 3H) N/A
_ 7.93 (d, 2H) 6.95 (d, 1H)
(Experimental)[2]
[3]
Methyl 5-(2-
fluoro-4- 8.24-8.08 (m,
_ 7.31 (d, 1H),
nitrophenyl)furan ~ 2H), 8.08-7.99 3.95 (s, 3H) N/A
7.14 (t, 1H)
-2-carboxylate (m, 1H)

(Experimental)[1]

Table 2: 13C NMR Data (Predicted vs. Experimental)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.mdpi.com/1422-8599/2022/4/M1515
https://air.unimi.it/retrieve/a2e18da0-cee1-436f-b271-3a1c45716d74/molbank-2022-M1515.pdf
https://www.mdpi.com/1422-8599/2022/4/M1492
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Aromatic Furan Carbons Ester Carbonyl Methyl Carbon
Compound
Carbons (ppm)  (ppm) (ppm) (ppm)
Methyl 5-(3-
aminophenyl)fura
~113-148 ~108-158 ~159 ~52
n-2-carboxylate
(Predicted)
Methyl 5-(4-
nitrophenyl)furan
124.57, 125.46, 110.36, 120.12,
-2-carboxylate 159.06 52.42
] 135.23, 147.70 145.44, 154.94
(Experimental)[2]
[3]
Methyl 5-(2-
fluoro-4- 112.15, 119.86, o
] 114.89, 119.93, Not explicitly
nitrophenyl)furan  123.72, 127.24, ) 52.23
149.11, 158.72 assigned

-2-carboxylate

(Experimental)[1]

147.62, 158.25

Infrared (IR) Spectroscopy Prediction:

The IR spectrum of Methyl 5-(3-aminophenyl)furan-2-carboxylate is expected to show
characteristic absorption bands for its functional groups.

e N-H Stretch: A medium to strong band in the region of 3300-3500 cm~1 corresponding to the
primary amine.

o C-H Stretch (Aromatic and Furan): Peaks typically appear just above 3000 cm™1.
o C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm~1 for the methyl group.

e C=0 Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730
cm~L,

e C=C Stretch (Aromatic and Furan): Medium to weak bands in the 1450-1600 cm~1 region.

e C-O Stretch (Ester and Furan): Strong bands in the 1000-1300 cm~1 region.
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Mass Spectrometry (MS) Prediction:

In mass spectrometry, Methyl 5-(3-aminophenyl)furan-2-carboxylate (molecular weight:
217.22 g/mol ) is expected to show a prominent molecular ion peak (M*) at m/z 217. Common
fragmentation patterns for esters may include the loss of the methoxy group (-OCHs3) resulting
in a peak at m/z 186, and the loss of the carbomethoxy group (-COOCH:s) leading to a
fragment at m/z 158. Fragmentation of the aromatic and furan rings would also contribute to
the overall spectrum.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of furan derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

« Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of
30-45 degrees, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the
lower natural abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the
internal standard.

2. Infrared (IR) Spectroscopy

e Sample Preparation:
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium
bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Acquire a
background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from
the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI, or Electron Impact - El).

o Data Acquisition:

o ESI: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive
or negative ion mode over a relevant m/z range.

o El: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-
vacuum source where it is bombarded with electrons.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualizations
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General Workflow for Spectroscopic Identification
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Caption: Workflow for spectroscopic identification.
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lllustrative Logical Relationship of Spectroscopic Data
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Caption: Relationship of spectroscopic data to structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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